Marsdekoiside B
Description
Marsdekoiside B is a pregnane glycoside isolated from plants of the Marsdenia genus, notably Marsdenia tenacissima and Marsdenia koi. It exhibits diverse pharmacological activities, including anti-fertility effects in female SD rats without estrogenic activity and antitumor activity against human cancer cell lines such as ISMMC-7721 (IC50 = 40.7 μg·mL<sup>−1</sup>) . Structurally, it is characterized as a glycoside with a pregnane backbone, though its exact molecular formula varies across studies (e.g., C14H24O8 in one source , conflicting with typical pregnane glycoside formulas). This compound is part of a broader class of bioactive compounds in traditional Chinese medicine, particularly in Tongguanteng (TGT), where it synergizes with other constituents to inhibit tumor proliferation via modulation of apoptosis-related proteins (Bax, Bcl-2, Caspase-3) and cell cycle regulators (CDK1, HDAC1) .
Properties
CAS No. |
139953-35-8 |
|---|---|
Molecular Formula |
C49H76O17 |
Molecular Weight |
937.1 g/mol |
IUPAC Name |
[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate |
InChI |
InChI=1S/C49H76O17/c1-25-38(51)42(59-9)39(52)44(62-25)66-41-27(3)61-37(23-33(41)58-8)65-40-26(2)60-36(22-32(40)57-7)63-31-16-17-45(5)30(21-31)15-18-48(55)34(45)24-35(64-43(53)29-13-11-10-12-14-29)46(6)47(54,28(4)50)19-20-49(46,48)56/h10-14,25-28,30-42,44,50-52,54-56H,15-24H2,1-9H3 |
InChI Key |
OVOSPCKCJQHZPN-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C8=CC=CC=C8)O)C)C)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C8=CC=CC=C8)O)C)C)C)O)OC)O |
Synonyms |
12-O-benzoyl-dihydrosarcostin-3-O-3-O-methyl-6-deoxy-beta-D-allopyranosyl(1-4)-O-beta-D-oleandropyranosyl(1-4)-O-beta-D-cymaropyranoside marsdekoiside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of Marsdekoiside B are compared below with related pregnane glycosides and antitumor agents (Table 1).
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings
Structural and Functional Similarities: this compound shares a pregnane glycoside backbone with Marsdekoisides A and C, which are also anti-fertility agents . However, this compound uniquely demonstrates dual anti-fertility and antitumor effects, unlike Marsdekoiside C, which lacks estrogenic activity . Tenacigenin B, another Marsdenia-derived compound, shows weaker antitumor activity (IC50 = 80.3 μg·mL<sup>−1</sup>) compared to this compound, suggesting structural differences (e.g., sugar moieties) enhance potency .
Mechanistic Divergence :
- This compound and Tenacigenin B both inhibit tumor growth but act via distinct pathways. While this compound upregulates pro-apoptotic Bax and Caspase-3 , Tenacigenin B primarily induces DNA damage and p53 activation .
- Verrucoside, a marine-derived pregnane glycoside, shares cytotoxicity with this compound but lacks documented anti-fertility effects, highlighting source-dependent bioactivity .
Classification Discrepancies: erroneously classifies this compound as a flavonoid (C14H24O8), conflicting with its established identity as a pregnane glycoside . This may reflect analytical errors or misannotation.
Q & A
Q. Basic Research Focus
- Synthesis : Follow a stepwise route (e.g., glycosylation followed by oxidation), documenting reaction temperatures, catalysts (e.g., Pd/C for hydrogenation), and purification methods (e.g., column chromatography with silica gel 60).
- Characterization : Report yields, melting points, and spectroscopic data. For novel intermediates, provide HRMS and elemental analysis .
Reproducibility Checklist : Include solvent grades, inert atmosphere protocols, and equipment specifications (e.g., NMR magnet strength) .
How should researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- Multi-omics integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-MS) to identify pathway perturbations.
- CRISPR screening : Knock out candidate targets (e.g., kinases) in isogenic cell lines to assess this compound dependency.
- Kinetic studies : Measure compound uptake/efflux rates using radiolabeled analogs .
Controls : Include vehicle controls and reference inhibitors (e.g., staurosporine for apoptosis assays) .
What systematic approaches identify gaps in this compound’s existing literature?
Q. Basic Research Focus
- Search Strategy : Use databases (PubMed, SciFinder) with keywords: “this compound” + “synthesis,” “bioactivity,” or “mechanism.” Apply Boolean operators (AND/OR) for specificity.
- PICO Framework : Structure questions by Population (e.g., cell type), Intervention (dose), Comparison (control groups), and Outcome (e.g., apoptosis rate) .
Gap Analysis : Categorize findings into knowns (e.g., cytotoxicity in leukemia cells) and unknowns (e.g., in vivo pharmacokinetics) .
What methodologies minimize confounding variables in this compound’s pharmacokinetic studies?
Q. Advanced Research Focus
- Randomization : Assign animal cohorts blindly to treatment/control groups.
- Stratification : Control for age, weight, and genetic background in in vivo models.
- Analytical Validation : Use LC-MS/MS with deuterated internal standards to quantify this compound in plasma/tissues.
Statistical Adjustments : Apply mixed-effects models to account for inter-individual variability .
How can researchers optimize assay conditions for this compound’s enzyme inhibition studies?
Q. Advanced Research Focus
- Kinetic Assays : Vary substrate concentrations (0.1–10× Km) under fixed this compound doses to determine inhibition type (competitive/non-competitive).
- Temperature/pH Profiling : Test activity across physiological ranges (pH 6.8–7.4, 37°C).
- High-Throughput Screening (HTS) : Use 384-well plates with robotic liquid handlers; validate hits via dose-response triplicates .
Data Normalization : Express inhibition as % activity relative to positive/negative controls .
What criteria define this compound’s in vivo efficacy in preclinical models?
Q. Advanced Research Focus
- Dosing Regimens : Test acute (single dose) vs. chronic (daily for 14 days) administration in xenograft models.
- Endpoint Metrics : Tumor volume (caliper measurements), survival analysis (Kaplan-Meier curves), and histopathology (H&E staining).
- Toxicology : Monitor body weight, organ indices (liver/kidney weight), and serum biomarkers (ALT, creatinine) .
Ethical Compliance : Adhere to ARRIVE guidelines for animal reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
